Technical Deep Dive: Cy5.5-COOH – Structural Dynamics & Bioconjugation Architectures
Technical Deep Dive: Cy5.5-COOH – Structural Dynamics & Bioconjugation Architectures
Topic: Cy5.5-COOH Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the landscape of near-infrared (NIR) fluorescence imaging, Cy5.5-COOH (Cyanine 5.5 carboxylic acid) stands as a critical fluorophore for deep-tissue visualization. Unlike visible-spectrum dyes (e.g., FITC, TRITC), Cy5.5 operates in the "optical window" of tissue (650–900 nm), where hemoglobin and water absorption are minimized.
This guide moves beyond basic datasheets to provide a mechanistic understanding of Cy5.5-COOH. We analyze its benzindocyanine architecture, define the causality behind solvent choices, and provide a self-validating protocol for bioconjugation that mitigates common failures like aggregation and hydrolysis.
Chemical Architecture & Photophysical Properties[1][2]
Structural Analysis
Cy5.5 is a benzindocyanine dye. Its structure differs from standard Cy5 by the fusion of benzene rings onto the indole nuclei, extending the conjugated
-
Chromophore: Polymethine bridge connecting two 1,1-dimethyl-1H-benzo[e]indoles.
-
Functional Handle: A non-activated carboxylic acid (-COOH) group attached via an alkyl linker. This group is chemically inert until activated, providing high stability during storage compared to pre-activated NHS esters.
-
Hydrophobicity: The standard Cy5.5-COOH (non-sulfonated) is highly hydrophobic. This dictates the use of organic co-solvents (DMSO/DMF) during conjugation. Note: For strictly aqueous applications, the sulfonated analog (Sulfo-Cy5.5) is required.
Physicochemical Data Matrix
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | Counterion typically Chloride ( | |
| Molecular Weight | ~619.23 Da | Varies slightly by salt form (inner salt vs chloride) |
| Excitation Max | 675 nm | Optimal excitation source: 633 nm or 647 nm lasers |
| Emission Max | 694 nm | Far-red / NIR detection channel |
| Extinction Coefficient | High molar absorptivity enables low-concentration detection | |
| Quantum Yield | ~0.20 - 0.28 | Moderate; highly dependent on solvent viscosity and protein conjugation |
| Solubility | DMSO, DMF, DCM | Insoluble in water (< 1 µM).[1] Requires organic stock solution. |
| Stokes Shift | ~19-25 nm | Narrow shift requires high-quality emission filters to reject excitation light |
Bioconjugation Mechanics: The "Self-Validating" Protocol
The conjugation of Cy5.5-COOH to biomolecules (antibodies, peptides) relies on Carbodiimide Chemistry . The carboxylic acid must be activated in situ to form a reactive intermediate capable of forming stable amide bonds with primary amines (
The Criticality of Solvent & pH
-
Solvent: Because Cy5.5-COOH is hydrophobic, the stock must be prepared in anhydrous DMSO or DMF . However, the antibody resides in an aqueous buffer. Rule of Thumb: Keep the final organic solvent concentration < 10% (v/v) to prevent protein denaturation.
-
pH Control:
-
Activation Step (pH 4.5 - 6.0): EDC is most efficient at slightly acidic pH.
-
Coupling Step (pH 8.3 - 8.5): The lysine
-amino group on the protein must be deprotonated (nucleophilic) to attack the activated ester.
-
Workflow Visualization
The following diagram illustrates the EDC/NHS activation pathway, highlighting the unstable O-acylisourea intermediate that necessitates the addition of NHS for stabilization.
Caption: Step-wise activation of Cy5.5-COOH via EDC/NHS chemistry to form a stable amide bond with protein amines.
Step-by-Step Protocol (Antibody Labeling)
Materials:
-
Cy5.5-COOH (10 mM stock in anhydrous DMSO).
-
EDC (freshly prepared 10 mg/mL in water).[3]
-
NHS (freshly prepared 10 mg/mL in water).
-
Antibody (1 mg/mL in PBS, free of BSA/Gelatin/Azide).
-
Purification Column (Sephadex G-25 or Zeba Spin).
Procedure:
-
Activation:
-
Mix Cy5.5-COOH stock with EDC and NHS in a molar ratio of 1:1.2:1.2 (Dye:EDC:NHS).
-
Incubate for 15 minutes at room temperature in the dark. This creates the reactive NHS-ester in situ.
-
-
Coupling:
-
Adjust antibody solution to pH 8.3 using 1M
(10% v/v). -
Add the activated dye mixture to the antibody. Target Molar Ratio: Use a 10-20 fold molar excess of dye over antibody.
-
Self-Validation Check: Ensure the final DMSO concentration is < 10%. If precipitate forms, the dye concentration is too high for the aqueous buffer.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Purification:
-
The unreacted hydrophobic dye can cause high background. Pass the reaction mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.
-
Visual Check: You will see two bands: a fast-moving blue/cyan band (conjugate) and a slow-moving or retained band (free dye).
-
Critical Quality Attributes (CQA)
Degree of Labeling (DOL)
The DOL determines the brightness and specificity of the probe.
-
Target: 2–4 dye molecules per antibody.
-
Risk: DOL > 6 often leads to fluorescence quenching (due to dye-dye proximity) and antibody precipitation (due to hydrophobicity of Cy5.5).
Calculation:
- : Absorbance at 675 nm.[4][5]
- : Absorbance at 280 nm.
- : Correction Factor for Cy5.5 (~0.05 - 0.07).
-
: 209,000
. -
: 210,000
(for IgG).
Stability & Storage[4][8]
-
Lyophilized Powder: Stable for >1 year at -20°C. Store desiccated and protected from light.
-
DMSO Stock: Stable for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Conjugates: Store at 4°C. Do not freeze antibody conjugates unless using a cryoprotectant (e.g., 50% glycerol), as freezing denatures the antibody.
In Vivo Applications & Drug Development
The NIR Advantage
Cy5.5 is a standard for in vivo optical imaging due to the "biological window."
-
Tissue Penetration: Photons at ~700 nm penetrate several millimeters to centimeters into tissue.
-
Background Reduction: Autofluorescence from tissue (collagen, elastin, NADH) is significantly lower in the NIR region compared to the green (FITC) or yellow (PE) channels.
Pharmacokinetics (PK) Tracking
Cy5.5-COOH is frequently used to label small molecule drugs, peptides, or nanoparticles to track biodistribution.
-
Renal vs. Hepatic Clearance: The hydrophobicity of Cy5.5 tends to promote hepatic (liver) uptake. If renal clearance is desired, the sulfonated analog (Sulfo-Cy5.5) is preferred to increase polarity.
-
Tumor Imaging: Cy5.5-labeled antibodies (e.g., Trastuzumab-Cy5.5) are used to validate target engagement in xenograft models before moving to radioisotope labeling for clinical PET studies.
References
-
Sobska, J., et al. (2021).[6] Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging. Nanoscale Advances. Retrieved February 7, 2026, from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00649E [pubs.rsc.org]
